molecular formula C10H10ClN5O2 B12508060 5-amino-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12508060
M. Wt: 267.67 g/mol
InChI Key: GPUDMMUZVVJBKH-UHFFFAOYSA-N
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Description

5-amino-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with a unique structure that combines an amino group, a chloro-substituted methoxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Chlorination and Methoxylation: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using chlorinating and methoxylating agents, respectively.

    Carboxamide Formation: The carboxamide group can be formed through an amide coupling reaction using reagents such as EDCI and HOBT.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through various weak interactions, such as hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of functional groups and the presence of the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10ClN5O2

Molecular Weight

267.67 g/mol

IUPAC Name

5-amino-1-(5-chloro-2-methoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C10H10ClN5O2/c1-18-7-3-2-5(11)4-6(7)16-9(12)8(10(13)17)14-15-16/h2-4H,12H2,1H3,(H2,13,17)

InChI Key

GPUDMMUZVVJBKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)N)N

Origin of Product

United States

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